![molecular formula C21H21N5O7 B2552699 methyl 3-nitro-4-(4-{[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)amino]carbonyl}piperazino)benzenecarboxylate CAS No. 866137-44-2](/img/structure/B2552699.png)
methyl 3-nitro-4-(4-{[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)amino]carbonyl}piperazino)benzenecarboxylate
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Description
Methyl 3-nitro-4-(4-{[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)amino]carbonyl}piperazino)benzenecarboxylate is a compound that can be synthesized through intramolecular cyclization reactions. The compound features a benzoxazine core, which is a heterocyclic system containing oxygen and nitrogen atoms, and is known for its potential in creating biologically active molecules.
Synthesis Analysis
The synthesis of related benzoxazine compounds involves the intramolecular cyclization of methyl 3-aryl-2-nitropropionates, which is catalyzed by strong Brønsted acids. This reaction is an example of oxygen functionalization of the aromatic ring, where the oxygen atom originates from the nitro group in the molecule. The presence of electron-withdrawing groups on the benzene ring enhances this reaction, and the rate is significantly influenced by the acidity of the medium. The methyl ester group aids in the formation of aci-nitro species, which are crucial intermediates in the cyclization process .
Molecular Structure Analysis
The molecular structure of benzoxazine derivatives is characterized by the presence of a 4H-1,2-benzoxazine ring. This structure is formed by the cyclization of nitroalkanes, which involves the functionalization of the aromatic ring with an oxygen atom from the nitro group. The electron-withdrawing ability of substituents on the benzene ring plays a role in the reaction kinetics, as indicated by Hammett's sigma p values .
Chemical Reactions Analysis
The chemical reactions leading to the formation of benzoxazine derivatives are sensitive to the reaction conditions, particularly the acidity. The cyclization mechanism was studied, and it was found that the 6pi electrocyclization involving deprotonation of the benzyl proton was not the pathway taken. Instead, the reaction proceeds through alternative cyclization mechanisms that involve aci-nitro species. The activation energy for these reactions can be significantly reduced by diprotonated or protosolvative species, which aligns with the observed acid-dependent nature of the cyclization .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of this compound are not detailed in the provided papers, the properties of similar compounds can be inferred. For instance, tert-Butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, a related compound, was synthesized and characterized using ESI-MS, 1HNMR, and elementary analysis, indicating that such techniques are applicable for the characterization of benzoxazine derivatives . Additionally, modifications to the structure of related compounds have been made to improve bioavailability, suggesting that the physical properties such as solubility and absorption can be tailored through chemical modifications .
Scientific Research Applications
Antibacterial Activity
Methyl 3-nitro-4-(4-{[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)amino]carbonyl}piperazino)benzenecarboxylate and its derivatives have shown promising antibacterial activity. Studies have found that certain compounds in this category exhibit significant inhibitory effects against various bacterial strains, including E. coli, Staphylococcus aureus, Bacillus sps, Pseudomonas, K.Pneumonea, and E. Faecalis (Kadian et al., 2012).
Synthesis and Structural Analysis
The compound has been involved in various studies focusing on its synthesis and structural analysis. For instance, the hydrolysis of certain derivatives has been explored, providing insights into their structural properties and potential applications in scientific research (Iwanami et al., 1964).
Application in Peptidomimetics
Some derivatives have been utilized in the design and synthesis of fibrinogen receptor antagonists, demonstrating their potential in the field of peptidomimetics. This indicates their utility in designing compounds that mimic peptides, which can be crucial in therapeutic developments (Štefanić et al., 2004).
Antimycobacterial Properties
Several studies have synthesized novel derivatives of this compound to evaluate their antimycobacterial activities. This includes research on in vitro and in vivo efficacy against various strains of Mycobacterium tuberculosis, indicating its potential in treating tuberculosis (Senthilkumar et al., 2009).
properties
IUPAC Name |
methyl 3-nitro-4-[4-[(3-oxo-4H-1,4-benzoxazin-6-yl)carbamoyl]piperazin-1-yl]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O7/c1-32-20(28)13-2-4-16(17(10-13)26(30)31)24-6-8-25(9-7-24)21(29)22-14-3-5-18-15(11-14)23-19(27)12-33-18/h2-5,10-11H,6-9,12H2,1H3,(H,22,29)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXAXQBWGAQDTHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)NC3=CC4=C(C=C3)OCC(=O)N4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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